What is the chemical structure of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid
What is the chemical structure of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid
The Chemical Structure and Synthetic Utility of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic Acid: A Technical Guide
Prepared by: Senior Application Scientist
Executive Summary
In modern drug discovery, the strategic incorporation of non-natural amino acids into lead scaffolds is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid (CAS: 1218699-19-4) is a highly specialized, fluorinated, N-methylated phenylglycine derivative[1]. This whitepaper dissects its chemical architecture, the mechanistic rationale behind its structural components, and provides a self-validating synthetic protocol for its preparation.
Structural Analysis & Physicochemical Profile
At its core, this molecule is a functionalized α -amino acid. The structure features an acetic acid backbone where the α -carbon is a chiral center bearing both a 2,4-difluorophenyl group and an N-methylamino group[2].
Table 1: Quantitative Chemical Data
| Property | Value |
| Chemical Name | 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid |
| CAS Registry Number | 1218699-19-4[1] |
| Molecular Formula | C9H9F2NO2[1] |
| Molecular Weight | 201.17 g/mol [1] |
| SMILES String | CNC(C1=C(C=C(C=C1)F)F)C(=O)O[2] |
| Monoisotopic Mass | 201.06013 Da[2] |
| Structural Class | Non-natural N-methylated α -amino acid |
Mechanistic Rationale in Medicinal Chemistry (Causality & Design)
As an application scientist, I emphasize that every functional group in a building block must serve a distinct purpose. The architecture of 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid is not arbitrary; it is a meticulously designed scaffold intended to overcome common liabilities in peptide-based or small-molecule therapeutics.
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The 2,4-Difluorophenyl Motif: The introduction of fluorine atoms at the ortho (2-) and para (4-) positions of the phenyl ring serves a dual purpose. First, fluorine’s high electronegativity and small van der Waals radius (1.47 Å) lower the pKa of the adjacent amine, modulating the molecule's basicity at physiological pH[3]. Second, these specific positions are classic "soft spots" for Cytochrome P450 (CYP450) mediated aromatic oxidation. Blocking them with stable C-F bonds significantly enhances the metabolic half-life of the compound[3][4].
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The N-Methylamino Group: Natural primary amino acids are highly susceptible to proteolytic cleavage. N-methylation removes a hydrogen-bond donor, which not only increases lipophilicity and cellular membrane permeability but also sterically hinders protease active sites, rendering the resulting peptide bonds highly resistant to enzymatic degradation. Furthermore, N-methylation alters the conformational equilibrium of the peptide bond, often favoring the cis conformation, which is critical for inducing stabilizing turns in peptidomimetics.
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The Phenylglycine Backbone: Unlike phenylalanine, which has a flexible methylene spacer, phenylglycine places the aromatic ring directly on the α -carbon. This enforces strict conformational rigidity, locking the side chain into a specific vector to maximize binding affinity within a target protein's hydrophobic pocket.
Fig 1: Pharmacological rationale for structural components.
Synthetic Methodology: The Petasis Borono-Mannich Reaction
To synthesize this compound efficiently, the Petasis reaction (a multicomponent borono-Mannich coupling) is the gold standard[5][6]. Unlike the Strecker synthesis, which requires toxic cyanides and harsh hydrolysis conditions, the Petasis reaction operates under mild, metal-free conditions and directly yields the α -amino acid[6].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the formation of the intermediate iminium ion drives the subsequent nucleophilic attack by the boronic acid, ensuring high atom economy.
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Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend glyoxylic acid monohydrate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
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Iminium Ion Formation: Add methylamine (1.0 mmol, 2.0 M solution in THF) dropwise to the suspension. Stir the mixture at room temperature ( 20−25∘C ) for 30 minutes. The solution will become homogeneous as the intermediate iminium species forms.
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Boronic Acid Coupling: Add 2,4-difluorophenylboronic acid (1.2 mmol) in a single portion. The slight excess compensates for potential protodeboronation side reactions.
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Reaction Maturation: Seal the flask and stir vigorously at room temperature for 18–24 hours. Monitor the consumption of the boronic acid via LC-MS[6].
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Workup & Precipitation: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and THF. Triturate the crude viscous residue with cold diethyl ether. The desired amino acid will often precipitate as a white solid due to its zwitterionic nature.
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Purification: Filter the precipitate and wash with additional cold ether. For analytical purity, dissolve the solid in a minimum amount of methanol and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).
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Chiral Resolution (Optional): The resulting product is a racemate. If stereopurity (e.g., the S-enantiomer) is required, subject the purified racemate to Chiral Supercritical Fluid Chromatography (SFC) using a stationary phase such as Chiralpak AD-H.
Fig 2: Multicomponent Petasis borono-Mannich synthesis workflow.
Analytical Characterization Workflow
To validate the integrity of the synthesized compound, the following analytical suite must be employed:
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1H NMR (400 MHz, DMSO- d6 ): Look for the characteristic singlet of the N-methyl group around δ 2.3-2.5 ppm, and the distinct α -proton singlet (often broadened due to zwitterionic exchange) near δ 4.5-5.0 ppm.
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19F NMR (376 MHz, DMSO- d6 ): Two distinct multiplets will confirm the presence of the non-equivalent fluorine atoms at the 2- and 4-positions of the aromatic ring.
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculate for C9H10F2NO2+ [M+H]+ : 202.0674; verify against the experimental mass[2].
References
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PubChemLite - 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid (C9H9F2NO2) Source: PubChem (National Institutes of Health) URL:[Link]
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The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities Source: Molecules (MDPI) URL:[Link]
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The role of fluorine in medicinal chemistry: Conclusion and future perspectives Source: Future Medicinal Chemistry (Taylor & Francis Online) URL:[Link]
